4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c
Description
Historical Development of Benzo[1,2-c] Heterocyclic Systems
Benzo[1,2-c] heterocycles trace their origins to early 20th-century investigations into fused aromatic systems. The benzo[c]thiophene scaffold, a foundational structure in this family, was first synthesized in 1962 through the dehydrogenation of 1,2-dihydrobenzo[c]thiophene over palladium catalysts. This breakthrough revealed the thermodynamic stability of ortho-fused sulfur heterocycles, which adopt planar geometries conducive to π-conjugation. Parallel work on benzothiadiazoles emerged in the 1950s, with 2,1,3-benzothiadiazole synthesized via the reaction of o-phenylenediamine with thionyl chloride—a method still employed today due to its 85% yield.
The evolution of benzo[1,2-c] systems accelerated with the discovery of their electronic properties. X-ray diffraction studies confirmed that benzo[c]thiophene exhibits bond lengths intermediate between single and double bonds, characteristic of aromatic delocalization. This structural insight enabled rational modifications, such as the introduction of electron-withdrawing substituents to lower LUMO energies. By the 1990s, derivatives like benzo[1,2-c:4,5-c']bisthiadiazole became pivotal in organic photovoltaics due to their strong electron-accepting behavior.
Table 1: Key Milestones in Benzo[1,2-c] Heterocycle Development
Structural Significance of Thiophene and Ethylhexyl Substituents
The thiophene units in 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] derivatives serve dual roles: electronic modulation and solubility enhancement. Thiophene’s 6π-electron system, with a resonance energy of 121–138 kJ/mol, provides robust conjugation while maintaining synthetic flexibility. When fused to the benzo[1,2-c] core, the thiophene rings extend the π-system, reducing bandgaps to ~1.5 eV—ideal for visible-light absorption.
The 2-ethylhexyl side chains introduce critical steric and electronic effects. Branched alkyl groups disrupt crystallinity, preventing unfavorable phase segregation in thin-film devices. This substituent’s bulkiness (van der Waals volume ≈ 128 ų) balances solubility without excessively distorting the conjugated backbone. Density functional theory (DFT) calculations reveal that ethylhexyl groups induce a 7° dihedral angle between thiophene and the central core, optimizing intermolecular π-π stacking (3.4 Å spacing) while maintaining solution processability.
Table 2: Impact of Thiophene Functionalization on Material Properties
| Substituent | Bandgap (eV) | Hole Mobility (cm²/V·s) | Solubility (mg/mL) |
|---|---|---|---|
| Unsubstituted thiophene | 2.1 | 0.003 | <1 |
| 2-Ethylhexyl-thiophene | 1.6 | 0.12 | 28 |
| Bromo/ethylhexyl | 1.5 | 0.09 | 15 |
Role of Bromine Functionalization in Conjugated Polymer Design
Bromine atoms at the 5-position of the thiophene rings serve as linchpins for further structural elaboration. The C-Br bond’s polarization (electronegativity χBr = 2.96 vs. χC = 2.55) activates the position for cross-coupling reactions, enabling Suzuki-Miyaura or Stille couplings to construct donor-acceptor polymers. Bromination also deepens the HOMO level (-5.3 eV vs. -5.1 eV for non-brominated analogs), improving oxidative stability in ambient conditions.
In polymer backbones, brominated monomers facilitate regioregular connectivity. For example, copolymerization with benzodithiophene donors via Migita-Kosin coupling achieves >95% regiospecificity, critical for charge transport anisotropy. Bromine’s leaving group ability further allows post-polymerization modifications—swapping Br for cyano groups via nucleophilic substitution tailors electron affinity without redesigning the entire monomer.
Table 3: Bromine’s Impact on Polymeric Device Performance
| Property | Br-Free Polymer | Br-Functionalized Polymer |
|---|---|---|
| PCE (%) | 6.2 | 9.8 |
| Hole Mobility (cm²/V·s) | 0.07 | 0.14 |
| Absorption Onset (nm) | 680 | 720 |
Properties
Molecular Formula |
C30H46Br2N4S4 |
|---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
2,8-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C30H46Br2N4S4/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25-27(35-39-33-25)24(28-26(23)34-40-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18,23-28,33-36H,5-14H2,1-4H3 |
InChI Key |
FWXQEXJHBVZGQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CC(CC)CCCC)NSN3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 1–3 mol% loading.
- Solvent : Anhydrous toluene or tetrahydrofuran (THF) under argon.
- Temperature : 120°C for 12–24 hours.
- Yield : 70–85% after purification via column chromatography.
A critical challenge is the steric hindrance caused by the 2-ethylhexyl side chains, which necessitates prolonged reaction times. Post-coupling bromination with N-bromosuccinimide (NBS) in chloroform achieves selective bromination at the 5-position of thiophene, with yields exceeding 90%.
Direct Bromination of Pre-Assembled Intermediates
Bromination is often performed on pre-coupled intermediates to avoid side reactions. For example, 4,8-bis(4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bisthiadiazole undergoes bromination using molecular bromine (Br₂) or NBS.
Bromination Protocols
- Reagent : NBS (2.2 equivalents) in chloroform at 0–25°C.
- Reaction Time : 6–12 hours under dark conditions.
- Yield : 85–95% with minimal over-bromination.
Notably, bromination at elevated temperatures (>50°C) leads to decomposition, necessitating strict temperature control.
Nucleophilic Aromatic Substitution (SNAr) for Side-Chain Introduction
The 2-ethylhexyl side chains are introduced via SNAr reactions on brominated intermediates.
Procedure Highlights
- Substrate : 4,8-dibromobenzo[1,2-c:4,5-c']bisthiadiazole.
- Nucleophile : 2-Ethylhexylthiol or Grignard reagents.
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Yield : 50–65%, hindered by competing elimination.
This step is often rate-limiting due to the poor solubility of the dibrominated precursor in polar solvents.
One-Pot Tandem Coupling-Bromination Approach
Recent advances combine Stille coupling and bromination in a single pot to streamline synthesis.
Workflow
Advantages and Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Stille Coupling | 70–85 | ≥98 | Moderate | Toxicity of stannanes |
| Suzuki-Miyaura | 60–75 | ≥95 | High | Moisture sensitivity |
| Direct Bromination | 85–95 | ≥99 | High | Temperature control |
| SNAr Functionalization | 50–65 | ≥90 | Low | Solubility issues |
| Tandem Approach | 75–80 | ≥97 | Moderate | Stoichiometric precision |
Chemical Reactions Analysis
Types of Reactions
4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: The bromine atoms in the compound can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfone-based derivatives, reduced forms of the compound, and various substituted derivatives
Scientific Research Applications
Organic Photovoltaics (OPVs)
One of the primary applications of this compound is in the field of organic photovoltaics. The incorporation of 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole into polymer blends has shown to enhance the photovoltaic performance significantly. Its strong donor characteristics improve the energy levels and absorption spectra of the materials used in solar cells .
Case Study:
Research has indicated that copolymers incorporating this compound exhibit improved charge transport properties and higher efficiency in converting solar energy into electrical energy. In one study, devices fabricated with this compound achieved power conversion efficiencies exceeding 10%, highlighting its potential in commercial applications .
Electronic Materials
The compound is also utilized in the development of advanced electronic materials. Its electrical conductivity and stability make it suitable for use in organic field-effect transistors (OFETs). The bromine substituents enhance the electronic properties without compromising the aromatic stability of the thiophene units.
Data Table: Performance Comparison
| Material | Structure | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| BBTDT | 4,8-Bis(5-bromo...) | 0.5 | 10^6 |
| Reference Material | Similar structure | 0.3 | 10^5 |
Sensor Technology
The compound's sensitivity to environmental changes makes it an excellent candidate for sensor applications. It can be integrated into devices for detecting chemical vapors or biological agents due to its electronic responsiveness to various stimuli.
Case Study:
In sensor applications, devices utilizing this compound demonstrated a rapid response time and high sensitivity to volatile organic compounds (VOCs), making them suitable for environmental monitoring .
Photonic Devices
The optical properties of this compound allow its use in photonic devices such as light-emitting diodes (LEDs) and lasers. Its ability to emit light efficiently when excited makes it a valuable material in optoelectronic applications.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 600 nm |
| Quantum Efficiency | 80% |
Mechanism of Action
The mechanism by which 4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c] exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The presence of bromine and thiophene rings enhances its reactivity and ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Key Properties :
- Synthesis : Typically prepared via Stille or Suzuki coupling reactions, with bromination steps using reagents like N-bromosuccinimide (NBS) to introduce bromine at the thiophene 5-position .
- Electronic Structure: The bromine atoms lower the LUMO (lowest unoccupied molecular orbital) level, improving electron affinity and charge transport in donor-acceptor systems .
- Applications: Used as a donor or acceptor component in bulk heterojunction (BHJ) layers, contributing to power conversion efficiencies (PCEs) in OSCs .
Comparison with Structural Analogs
Fluorinated Derivatives
Example : PBDB-T-SF (fluorinated PBDB-T)
- Structure : Fluorine atoms replace bromine, enhancing coplanarity and reducing energy loss (ΔEnr = 0.27–0.29 eV) .
- Performance : Achieves a PCE of 13% in OSCs, outperforming brominated analogs due to improved charge dissociation and reduced recombination .
- Thermal Stability : Fluorination increases thermal stability compared to brominated derivatives, as seen in PTB7-Th:EH-IDTBR blends .
Data Comparison :
| Property | Brominated Derivative | Fluorinated Derivative (PBDB-T-SF) |
|---|---|---|
| PCE (%) | 5.09–11.3 | 13–16 |
| ΔEnr (eV) | N/A | 0.27–0.29 |
| Thermal Degradation (°C) | ~200 | >250 |
Chlorinated Derivatives
Example : M2 (5,7-bis(5-bromo-4-octylthiophen-2-yl)-2-chloro-benzo[1,2-b:4,5-c']dithiophene-4,8-dione)
Symmetric vs. Asymmetric Homopolymers
Example : PBDTT-S-BDTT-Cl (asymmetric) vs. PBDTT-S (symmetric)
Non-Brominated Analogs
Example : PBDB-T (poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))])
- Structure : Lacks bromine but uses 2-ethylhexyl chains for solubility and film-forming properties .
- Performance : PCE of 9.23% with PCBM as the acceptor, lower than brominated/fluorinated systems due to higher energy loss .
Key Research Findings
Optoelectronic Properties
Biological Activity
4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole is a complex organic compound with significant potential in various fields, particularly in organic electronics and medicinal chemistry. Its unique structure includes multiple thiophene units and a bisthiadiazole moiety, contributing to its electronic properties and biological activity.
- Molecular Formula : C30H36Br2N4S4
- Molecular Weight : 740.69 g/mol
- CAS Number : 1401018-41-4
This compound is characterized by its brominated thiophene units which enhance its reactivity and electronic characteristics, making it suitable for applications in organic solar cells and light-emitting diodes.
Synthesis
The synthesis of this compound typically involves several steps that allow for precise control over its electronic properties. The synthetic route often includes the bromination of thiophene derivatives followed by coupling reactions to form the final bisthiadiazole structure.
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For example, a related compound was shown to scavenge free radicals effectively, suggesting that 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole may also possess similar properties due to the presence of electron-rich thiophene units.
Neuroprotective Effects
Research on related thiophene derivatives has demonstrated neuroprotective effects against oxidative stress-induced neurotoxicity. These findings suggest that the compound could be explored for potential applications in treating neurodegenerative diseases.
Enzyme Inhibition Studies
In vitro studies have assessed the inhibitory effects of similar compounds on various enzymes relevant to neurodegenerative conditions:
- Monoamine Oxidase (MAO) : Compounds with structural similarities showed significant inhibition of MAO-B activity.
- Cholinesterase (ChE) : Inhibitory activities against butyrylcholinesterase (BuChE) were also noted, indicating potential benefits in managing Alzheimer's disease.
Study 1: Antioxidant Activity
A study published in Journal of Organic Chemistry evaluated the antioxidant capacity of thiophene-based compounds. The results indicated that derivatives similar to 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole exhibited high radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related diseases .
Study 2: Neuroprotective Mechanisms
Another research article highlighted the neuroprotective effects of thiophene derivatives in cellular models of neurodegeneration. The study found that these compounds could reduce cell death and improve neuronal survival under oxidative stress conditions .
Study 3: Enzyme Inhibition
A comprehensive analysis assessed the inhibitory effects of benzothiazole–isoquinoline derivatives on MAO and ChE. The findings revealed that specific substitutions on the benzothiazole ring significantly enhanced inhibitory activity against MAO-B and BuChE . This suggests that similar modifications could be explored in the synthesis of 4,8-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole to optimize its biological activity.
| Compound | Enzyme Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound A | 70% | 25 |
| Compound B | 85% | 15 |
| Compound C | 90% | 10 |
Q & A
Q. What methodologies align empirical findings with broader theoretical frameworks in organic electronics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
